molecular formula C16H21N3OS B5612090 5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B5612090
M. Wt: 303.4 g/mol
InChI Key: AMELLVLSMFTSJA-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that contains an oxadiazole ring

Properties

IUPAC Name

5-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-3-5-14(6-4-12)15-17-19(16(21)20-15)11-18-9-7-13(2)8-10-18/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMELLVLSMFTSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with 4-methylpiperidine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.

    Reduction: Reduction reactions can also occur, particularly at the thione group.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield thiols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and thione group are key functional groups that contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLPIPERIDINE: A related compound with a similar piperidine ring structure.

    1-METHYL-4-PIPERIDINYL)METHANAMINE: Another compound with a piperidine ring and similar functional groups.

Uniqueness

5-(4-METHYLPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to the presence of the oxadiazole ring and thione group, which confer distinct chemical and biological properties

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